molecular formula C7H9B B1282432 2-Bromobicyclo[2.2.1]hept-2-ene CAS No. 694-90-6

2-Bromobicyclo[2.2.1]hept-2-ene

Cat. No.: B1282432
CAS No.: 694-90-6
M. Wt: 173.05 g/mol
InChI Key: YFZLLLGFQCVYCK-UHFFFAOYSA-N
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Description

2-Bromobicyclo[2.2.1]hept-2-ene is an organic compound with the molecular formula C7H9Br. It is a brominated derivative of norbornene, a bicyclic hydrocarbon. This compound is known for its unique structure, which consists of a bromine atom attached to a bicyclo[2.2.1]heptene framework. The compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromobicyclo[2.2.1]hept-2-ene can be synthesized through a Diels-Alder reaction involving 2-bromoacrolein and cyclopentadiene. This reaction is catalyzed by a chiral titanium complex derived from BINOL and titanium isopropoxide (Ti(O-i-Pr)4). The reaction conditions typically involve an inert atmosphere and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound in large quantities would likely follow similar principles as laboratory synthesis, with optimizations for scale, cost, and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Bromobicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromobicyclo[2.2.1]hept-2-ene has several applications in scientific research:

  • **Chem

Properties

IUPAC Name

2-bromobicyclo[2.2.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Br/c8-7-4-5-1-2-6(7)3-5/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZLLLGFQCVYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504475
Record name 2-Bromobicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694-90-6
Record name 2-Bromobicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromobicyclo[2.2.1]hept-2-ene
Reactant of Route 2
2-Bromobicyclo[2.2.1]hept-2-ene
Reactant of Route 3
2-Bromobicyclo[2.2.1]hept-2-ene
Reactant of Route 4
2-Bromobicyclo[2.2.1]hept-2-ene
Reactant of Route 5
2-Bromobicyclo[2.2.1]hept-2-ene
Reactant of Route 6
2-Bromobicyclo[2.2.1]hept-2-ene
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Q & A

Q1: What is the impact of temperature on the bromination of 2-bromobicyclo[2.2.1]hept-2-ene?

A1: The research paper [] specifically investigates the influence of temperature on the bromination reaction of this compound. The study observes how varying temperatures affect the reaction yield and selectivity for the desired product, 2,3-dibromobicyclo[2.2.1]hept-2-ene. This information is valuable for optimizing the synthesis process and understanding the reaction mechanism.

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